molecular formula C14H20N2O3S2 B2371321 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1234994-71-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B2371321
CAS RN: 1234994-71-8
M. Wt: 328.45
InChI Key: BOIPFVKMXVGMOS-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is a potent and selective inhibitor of a specific protein called glycogen synthase kinase-3 (GSK-3). GSK-3 is a critical regulator of many cellular processes, including metabolism, gene expression, and cell differentiation. In

Scientific Research Applications

H3-Receptor Antagonists Design

The conformational analysis of thioperamide, a potent H3-receptor antagonist, and the X-ray crystal structure of its analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide, suggest that the low conformational flexibility of thioperamide could be beneficial in the design of new H3-receptor antagonists. This analysis offers insights into the structural basis for antagonist activity, indicating potential pathways for developing novel therapeutic agents using thioperamide as a template (Plazzi et al., 1997).

Synthesis of N,S-Containing Heterocycles

Research on the synthesis of N,S-containing heterocycles, including 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrates the compound's utility in generating novel heterocyclic structures. This synthetic approach offers a pathway for the development of new chemical entities with potential biological activities (Dotsenko et al., 2012).

Anti-Breast Cancer Activity

Investigations into novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives highlight the anti-breast cancer activity of compounds containing the sulfone moiety. This research underlines the therapeutic potential of these compounds in oncology, particularly in the treatment of breast cancer (Al-Said et al., 2011).

Antimicrobial Activity of Thiophene Derivatives

The synthesis and evaluation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial activity indicate that these compounds have potential as antibacterial and antifungal agents. This suggests a route for the development of new antimicrobial treatments based on thiophene derivatives (Sowmya et al., 2018).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c17-14(12-5-8-20-10-12)15-9-11-3-6-16(7-4-11)21(18,19)13-1-2-13/h5,8,10-11,13H,1-4,6-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIPFVKMXVGMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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